3-(Benzylamino)quinuclidine
Overview
Description
3-(Benzylamino)quinuclidine is a heterocyclic organic compound with the molecular formula C14H20N2 . It belongs to the class of quinuclidines, which are bicyclic nitrogen-containing compounds that exhibit diverse biological activities.
Synthesis Analysis
The synthesis of racemic and enantiomerically pure N-p-methylbenzyl-3- and N-p-chlorobenzylbenzamidoquinuclidinium bromides has been described . These compounds were prepared from racemic or enantiomerically pure 3-benzamidoquinuclidines using the appropriate quaternization reagents: p-methyl-benzyl bromide .Molecular Structure Analysis
The molecular weight of 3-(Benzylamino)quinuclidine is 216.3220 . The IUPAC Standard InChI is InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzylamino)quinuclidine include a molecular weight of 216.3220 .Scientific Research Applications
Synthesis and Pharmacological Activities
Synthesis and Antiarrhythmic Activity : Derivatives of 3-aminoquinuclidine, including 3-(Benzylamino)quinuclidine, have been synthesized and evaluated for their antiarrhythmic activity. These compounds are analogs of 3-benzoyloxyquinuclidine and ethylenediamine derivatives, known for their antiarrhythmic properties (Bodarenko et al., 1978).
Antimuscarinic Properties : Studies have shown that derivatives of quinuclidin-3-yl, like 3-(Benzylamino)quinuclidine, possess significant antimuscarinic properties, particularly as muscarinic receptor antagonists. This suggests their potential in treating conditions related to muscarinic receptors (Naito et al., 2005).
Neurokinin Antagonists : Molecular structures of quinuclidinic neurokinin antagonists, including 2-(2-Phenylbenzylidene)-3-(2-X-benzylamino) derivatives, have been explored. These compounds are important in the context of nonpeptidic SP antagonism, highlighting their relevance in neuropharmacology (Santini et al., 1996).
Chemical Properties and Reactions
Kinetic Study on Chemical Reactions : The reactivity of quinuclidine, a core structure in 3-(Benzylamino)quinuclidine, has been studied in various chemical reactions, providing insights into its chemical behavior and potential applications in synthesis (Yang et al., 2015).
Synthesis of 3-Quinuclidone Intermediate : The synthesis of 3-quinuclidone, which can lead to the production of compounds like 3-(Benzylamino)quinuclidine, has been explored. This work lays a foundation for the synthesis and application of such compounds in various fields (Shu-lei, 2008).
Preparation of Optically Active Derivatives : The preparation of optically active quinuclidin-3-ols, which are related to 3-(Benzylamino)quinuclidine, has been examined. This includes methods for the production of chiral quinuclidin-3-ols, significant in the development of physiologically active compounds (Primožič et al., 2012).
Binding and Receptor Studies
Muscarinic Receptors Binding : Research has been conducted on the binding of 3H-Quinuclidinyl benzylate (a compound structurally similar to 3-(Benzylamino)quinuclidine) to muscarinic receptors. This has implications for understanding the role of these compounds in receptor-mediated processes (Salceda, 1994).
Localization of Central Muscarinic Receptors : Studies using 3H-Quinuclidinyl benzylate have helped in localizing muscarinic receptors in the central nervous system, contributing to our understanding of how 3-(Benzylamino)quinuclidine-like compounds interact with these receptors (Aguilar et al., 1979).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCRQEPTJNQZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294074 | |
Record name | 3-(Benzylamino)quinuclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)quinuclidine | |
CAS RN |
6530-11-6 | |
Record name | MLS002695233 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Benzylamino)quinuclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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